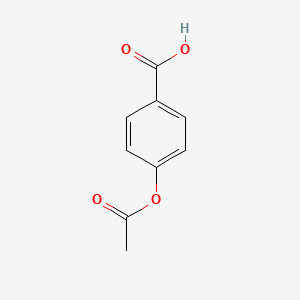
1,3,5,6-Tetrahydroxyxanthone
Descripción general
Descripción
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis
The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .Aplicaciones Científicas De Investigación
Diuretic and Saluretic Effects
1,3,5,6-Tetrahydroxyxanthone has been shown to induce diuresis (increased urine production) and saluresis (increased salt excretion) in both normotensive and hypertensive rats. This suggests potential applications in managing conditions like hypertension where fluid and salt balance is crucial .
Renal Protection
Research indicates that 1,3,5,6-Tetrahydroxyxanthone can protect renal function. It has been observed to increase urinary volume and electrolyte excretion while sparing calcium, which may help in preventing kidney stone formation .
Anti-Urolithic Properties
The compound has demonstrated anti-urolithic properties by decreasing the quantity of monohydrate crystals in urine, which are often precursors to kidney stones .
Antioxidant Activity
Xanthones, including 1,3,5,6-Tetrahydroxyxanthone, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is beneficial in various oxidative stress-related diseases .
Anti-Inflammatory Effects
Several studies have reported the anti-inflammatory potential of xanthones. They may inhibit COX enzymes and inflammatory mediators, suggesting a role in treating inflammatory conditions .
Potential Pharmacological Effects
While not specific to 1,3,5,6-Tetrahydroxyxanthone, related compounds like mangiferin have shown a wide range of pharmacological effects such as antidiabetic, antitumor, cardioprotective, and neuroprotective activities. This suggests that 1,3,5,6-Tetrahydroxyxanthone could also possess similar multifactorial effects .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxyxanthone | |
CAS RN |
5084-31-1 | |
| Record name | 1,3,5,6-tetrahydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)



